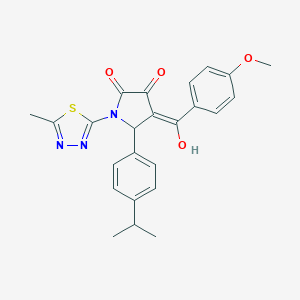
3-(butyrylamino)-N-(tetrahydro-2-furanylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(butyrylamino)-N-(tetrahydro-2-furanylmethyl)benzamide, commonly known as BTF, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BTF is a benzamide derivative that has been synthesized through various methods.
Mécanisme D'action
The mechanism of action of BTF is not yet fully understood. However, studies have suggested that BTF inhibits the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. HDAC inhibitors have been shown to induce apoptosis and inhibit cell proliferation, which may explain the anti-cancer properties of BTF.
Biochemical and Physiological Effects:
BTF has been shown to have various biochemical and physiological effects. Studies have shown that BTF inhibits the activity of HDACs, which leads to the hyperacetylation of histones and the upregulation of tumor suppressor genes. BTF has also been shown to induce apoptosis and inhibit cell proliferation in cancer cells. In animal models, BTF has been shown to reduce inflammation and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of BTF is its potential as a therapeutic agent in various fields of scientific research. BTF has been shown to have anti-cancer and anti-inflammatory properties, which make it a promising candidate for drug development. However, one of the limitations of BTF is its low solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the study of BTF. One of the significant directions is the development of BTF-based drugs for the treatment of cancer and inflammatory diseases. Another direction is the study of the mechanism of action of BTF, which may provide insights into the regulation of gene expression and the development of novel therapeutic agents. Further studies are also needed to optimize the synthesis method of BTF and improve its solubility and bioavailability.
Conclusion:
In conclusion, BTF is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. BTF has been synthesized through various methods and has been extensively studied for its potential as a therapeutic agent in cancer and inflammatory diseases. The mechanism of action of BTF is not yet fully understood, but studies have suggested that it inhibits the activity of HDACs, leading to the upregulation of tumor suppressor genes. BTF has several advantages and limitations for lab experiments, and there are several future directions for its study.
Méthodes De Synthèse
BTF has been synthesized through various methods, including the reaction of 3-aminobenzamide with tetrahydro-2-furan carboxylic acid and butyric anhydride. Another method involves the reaction of 3-aminobenzamide with tetrahydro-2-furanmethanol and butyryl chloride. These methods have been reported in scientific literature and have been optimized for high yields and purity.
Applications De Recherche Scientifique
BTF has been extensively studied for its potential applications in various fields of scientific research. One of the significant applications of BTF is in the field of cancer research. Studies have shown that BTF inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. BTF has also been studied for its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models.
Propriétés
Nom du produit |
3-(butyrylamino)-N-(tetrahydro-2-furanylmethyl)benzamide |
|---|---|
Formule moléculaire |
C16H22N2O3 |
Poids moléculaire |
290.36 g/mol |
Nom IUPAC |
3-(butanoylamino)-N-(oxolan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C16H22N2O3/c1-2-5-15(19)18-13-7-3-6-12(10-13)16(20)17-11-14-8-4-9-21-14/h3,6-7,10,14H,2,4-5,8-9,11H2,1H3,(H,17,20)(H,18,19) |
Clé InChI |
CSRIOYSBZAYRKO-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=CC(=C1)C(=O)NCC2CCCO2 |
SMILES canonique |
CCCC(=O)NC1=CC=CC(=C1)C(=O)NCC2CCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B265617.png)

![(E)-(4-chlorophenyl){4,5-dioxo-2-[4-(propan-2-yl)phenyl]-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene}methanolate](/img/structure/B265622.png)

![(4Z)-5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-4-[(4-fluorophenyl)-hydroxymethylidene]pyrrolidine-2,3-dione](/img/structure/B265625.png)
![5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265626.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-isopropylphenyl)-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265628.png)

![5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265632.png)
![1-[5-(2-Iodophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea](/img/structure/B265633.png)
![1-[5-(2-Bromophenyl)-1,3,4-thiadiazol-2-yl]-3-(3,4-dimethylphenyl)urea](/img/structure/B265635.png)
![2-{[3-cyano-4-(2,3-dichlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B265643.png)
